3-(1,3-Dioxolan-2-YL)benzophenone

描述

Chemical Identity and Significance

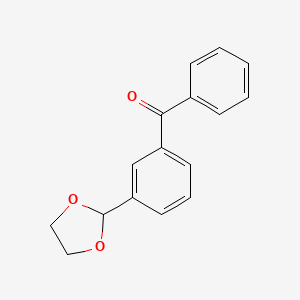

This compound represents a structurally sophisticated organic compound that combines the photochemical properties of benzophenone with the protecting group functionality of 1,3-dioxolane. The compound possesses the molecular formula C₁₆H₁₄O₃ and exhibits a molecular weight of 254.28 grams per mole. The Chemical Abstracts Service has assigned this compound the registry number 85366-46-7, facilitating its identification in chemical databases and literature.

The International Union of Pure and Applied Chemistry nomenclature for this compound is [3-(1,3-dioxolan-2-yl)phenyl]-phenylmethanone, which accurately describes its structural composition featuring a benzophenone core with a meta-positioned dioxolane substituent. Alternative nomenclature includes 2-(3-benzoylphenyl)-1,3-dioxolane, emphasizing the perspective of the dioxolane ring as the primary structural feature. The compound's canonical Simplified Molecular Input Line Entry System representation is C1COC(O1)C2=CC(=CC=C2)C(=O)C3=CC=CC=C3, providing a standardized method for computational chemistry applications.

The structural significance of this compound lies in its dual functionality. The benzophenone moiety contributes photochemical activity, particularly in ultraviolet light absorption and radical generation processes, while the dioxolane ring provides chemical stability and serves as a protected aldehyde or ketone equivalent in synthetic applications. This combination makes the compound particularly valuable in applications requiring both photochemical activity and synthetic versatility.

The compound's significance extends beyond its individual properties to its role as a representative member of the broader class of dioxolane-functionalized benzophenones. Research has demonstrated that such compounds exhibit enhanced solubility characteristics and modified photochemical behavior compared to unsubstituted benzophenones. The dioxolane ring system provides steric and electronic modifications that can influence both the compound's reactivity and its interaction with other molecules in complex chemical systems.

Historical Context and Development

The development of this compound emerges from the convergence of two significant areas of organic chemistry: benzophenone photochemistry and cyclic acetal protecting group chemistry. The historical foundation for benzophenone derivatives traces back to the early twentieth century when benzophenone itself was first recognized for its photochemical properties and utility as a ultraviolet light absorber. The subsequent development of benzophenone-based photoinitiators established a foundation for the exploration of structurally modified derivatives.

The incorporation of dioxolane functionality represents a more recent development in organic synthesis, reflecting advances in protecting group chemistry that emerged prominently in the latter half of the twentieth century. The synthesis of cyclic acetals, including dioxolanes, gained particular importance as chemists sought methods to protect carbonyl functionality during complex multi-step synthetic sequences. The combination of these two chemical motifs in compounds like this compound reflects the evolution toward more sophisticated, multifunctional organic molecules.

Research into microwave-assisted synthesis methods has significantly advanced the practical accessibility of dioxolane-containing benzophenones. Studies have demonstrated that traditional synthetic approaches, which previously required extended reaction times of up to forty hours under reflux conditions, can be accomplished in significantly shorter timeframes using microwave irradiation. This technological advancement has enabled more efficient preparation of dioxolane-functionalized compounds, contributing to their increased availability for research applications.

The creation date of the specific compound this compound in chemical databases indicates initial characterization and registration in 2006. This relatively recent emergence in the chemical literature reflects the compound's position within contemporary developments in specialized organic synthesis and materials chemistry. The compound's inclusion in commercial chemical catalogs from suppliers such as Rieke Metals demonstrates its transition from research curiosity to practical synthetic tool.

The historical development of related compounds provides additional context for understanding the emergence of this compound. Research into benzophenone-1,3-dioxane derivatives as photoinitiators for free radical polymerization has demonstrated the broader significance of combining benzophenone photochemistry with cyclic acetal functionality. These studies have established the fundamental principles underlying the design and application of such hybrid molecular structures.

Current Research Landscape

Contemporary research involving this compound and related compounds spans multiple domains of chemistry and materials science. The compound's unique structural features have positioned it as a subject of interest in photopolymerization studies, where its benzophenone component contributes to photoinitiator activity while the dioxolane ring influences solubility and compatibility with various monomer systems.

Current investigations into cyclic acetals as coinitiators in camphorquinone-induced photopolymerizations have revealed significant insights into the photochemical behavior of dioxolane-containing compounds. Research has demonstrated that 1,3-benzodioxolane exhibits exceptional efficiency as a coinitiator, with reactivity significantly exceeding that of traditional hydrogen donors. These findings suggest that this compound may possess similar enhanced photochemical properties, making it valuable for specialized polymerization applications.

Synthetic methodology research continues to explore advanced approaches to dioxolane-functionalized benzophenones. Studies on microwave-assisted synthesis have demonstrated that optimized conditions can achieve complete conversion and high yields within three hours, representing substantial improvements over traditional synthetic approaches. These methodological advances have implications for the practical synthesis of this compound and related compounds, potentially reducing production costs and improving accessibility for research applications.

| Research Area | Key Findings | Implications |

|---|---|---|

| Photopolymerization | Dioxolane compounds show enhanced coinitiator efficiency | Potential applications in advanced polymer systems |

| Synthetic Methods | Microwave assistance reduces reaction times from 40 hours to 3 hours | Improved practical synthesis accessibility |

| Materials Science | Benzophenone-dioxolane hybrids exhibit unique photochemical properties | Novel photoinitiator development opportunities |

The investigation of structure-activity relationships in benzophenone derivatives has revealed important principles governing the photochemical behavior of compounds like this compound. Research has shown that the efficiency of photoinitiator systems does not always correlate directly with the quantum yield of radical formation, indicating that secondary factors such as radical reactivity and chain transfer processes play crucial roles in determining overall polymerization efficiency. This understanding has important implications for the rational design of improved photoinitiator systems incorporating dioxolane functionality.

Contemporary research also explores the application of dioxolane-functionalized compounds in specialized synthetic transformations. Studies have demonstrated the utility of 1,3-dioxolan-4-ones as intermediates in the synthesis of tetronic acids and pulvinones, indicating the broader synthetic potential of dioxolane-containing molecules. While these studies focus on different dioxolane derivatives, they establish important precedents for understanding the reactivity patterns and synthetic applications of compounds like this compound.

The development of related compounds such as 3-cyano-3'-(1,3-dioxolan-2-yl)benzophenone demonstrates the continued interest in exploring structural modifications of the basic dioxolane-benzophenone framework. These investigations suggest that the research landscape for dioxolane-functionalized benzophenones remains active and dynamic, with ongoing efforts to optimize properties for specific applications in materials science and organic synthesis.

属性

IUPAC Name |

[3-(1,3-dioxolan-2-yl)phenyl]-phenylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O3/c17-15(12-5-2-1-3-6-12)13-7-4-8-14(11-13)16-18-9-10-19-16/h1-8,11,16H,9-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZPRGYBCSLSUOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(O1)C2=CC(=CC=C2)C(=O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50441141 | |

| Record name | 3-(1,3-DIOXOLAN-2-YL)BENZOPHENONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50441141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85366-46-7 | |

| Record name | 3-(1,3-DIOXOLAN-2-YL)BENZOPHENONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50441141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Formation of the Benzophenone Core

- The benzophenone core is typically synthesized via Friedel-Crafts acylation , a classical method involving the reaction of benzene or substituted benzene derivatives with benzoyl chloride.

- A Lewis acid catalyst such as aluminum chloride (AlCl3) is employed to facilitate the electrophilic aromatic substitution.

- Reaction conditions generally include anhydrous solvents and controlled temperature to optimize yield and minimize side reactions.

Optional Functional Group Modifications

- Depending on the target derivative, further substitutions on the benzophenone ring can be introduced either before or after dioxolane formation.

- For example, methylation at specific positions (e.g., 2,3-dimethyl substitution) can be achieved using methyl iodide and a strong base like sodium hydride.

- Halogenation (e.g., bromination) can be performed using bromine or N-bromosuccinimide (NBS) with catalysts such as iron(III) bromide in organic solvents.

- Fluorination and other substitutions may require specialized reagents and conditions.

Detailed Preparation Methodology

| Step | Reaction | Reagents & Catalysts | Conditions | Notes |

|---|---|---|---|---|

| 1 | Friedel-Crafts Acylation | Benzene + Benzoyl chloride, AlCl3 | Anhydrous solvent, 0–50°C | Forms benzophenone core |

| 2 | Acetalization | Benzophenone + Ethylene glycol, p-TsOH | Reflux in toluene or DCM, azeotropic water removal | Forms 1,3-dioxolane ring |

| 3 | Optional Methylation | Methyl iodide, NaH | Anhydrous solvent, room temp to mild heat | Introduces methyl groups at aromatic positions |

| 4 | Optional Halogenation | Br2 or NBS, FeBr3 catalyst | DCM solvent, room temperature | Introduces bromine substituent |

| 5 | Purification | Column chromatography or recrystallization | Solvent-dependent | Ensures product purity |

Industrial Production Considerations

- Industrial synthesis adapts the above laboratory methods for scale-up.

- Use of continuous flow reactors enhances reaction control, safety, and yield.

- Catalysts and solvents are optimized for cost-efficiency and environmental compliance.

- Automated systems ensure reproducibility and high purity.

- Reaction parameters such as temperature, catalyst loading, and reaction time are finely tuned to maximize throughput.

Research Findings and Reaction Analysis

- The acetalization step is critical for the stability of the 1,3-dioxolane ring, which acts as a protecting group for the carbonyl during further synthetic transformations.

- The benzophenone core can undergo various chemical reactions post-synthesis, including oxidation (e.g., with KMnO4), reduction (e.g., with LiAlH4), and electrophilic aromatic substitution.

- The presence of the dioxolane ring influences the reactivity and selectivity of these reactions, often enhancing the compound’s utility as a synthetic intermediate.

Comparative Data Table of Preparation Parameters

| Parameter | Typical Laboratory Conditions | Industrial Scale Adaptations | Impact on Yield & Purity |

|---|---|---|---|

| Catalyst | AlCl3 for acylation; p-TsOH for acetalization | Optimized catalyst loading; possible use of solid acid catalysts | Improved catalyst efficiency reduces waste |

| Solvent | Anhydrous DCM, toluene | Solvent recycling and greener alternatives | Cost reduction and environmental benefits |

| Temperature | 0–50°C for acylation; reflux for acetalization | Precise temperature control via flow reactors | Enhanced reaction control and consistency |

| Reaction Time | Several hours | Reduced by continuous flow and optimized mixing | Higher throughput |

| Purification | Chromatography, recrystallization | Crystallization and filtration | Scalable purification methods |

化学反应分析

Types of Reactions

3-(1,3-Dioxolan-2-YL)benzophenone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: It can undergo nucleophilic substitution reactions, particularly at the benzophenone moiety.

Common Reagents and Conditions

Oxidation: KMnO4 in acidic or neutral conditions.

Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

Substitution: Nucleophiles like amines or alkoxides under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids or ketones, while reduction can produce alcohols or hydrocarbons .

科学研究应用

Organic Synthesis

3-(1,3-Dioxolan-2-YL)benzophenone serves as a versatile building block in organic synthesis. Its dioxolane ring allows for various transformations, making it useful in the preparation of more complex organic molecules. The compound can undergo nucleophilic substitutions and other reactions, leading to the synthesis of derivatives that may exhibit enhanced biological activities or novel properties.

Biological Research

Research indicates that this compound can act as a probe in biochemical assays. Its structure allows it to interact with enzymes and other biomolecules, facilitating studies on enzyme kinetics and binding interactions. The dioxolane moiety stabilizes the compound, enhancing its binding affinity to biological targets.

Medicinal Chemistry

The compound is being explored for its potential applications in drug development. Its unique structure may allow it to serve as a pharmacophore—a molecular framework that can interact with biological targets to elicit therapeutic effects. Preliminary studies suggest that derivatives of this compound may exhibit antimicrobial and anticancer properties.

Antimicrobial Properties

A notable case study evaluated the antimicrobial efficacy of various dioxolane derivatives, including this compound. The study involved testing the compound against several bacterial strains to assess its potential as an antimicrobial agent. Results indicated promising activity, suggesting further exploration for pharmaceutical applications.

Enzyme Interaction Studies

Another study focused on the interactions between this compound and specific enzymes involved in metabolic pathways. The findings revealed that the compound could modulate enzyme activity, providing insights into its potential roles in metabolic regulation and drug design.

作用机制

The mechanism of action of 3-(1,3-Dioxolan-2-YL)benzophenone involves its interaction with various molecular targets. The compound can act as a protecting group for carbonyl compounds, preventing unwanted reactions during synthetic processes. It can also participate in photochemical reactions, forming reactive intermediates that can further react to produce desired products .

相似化合物的比较

Key Observations :

- Substituent Position : Isomers like 3'-(dioxolanyl)-4'-methyl vs. 4'-(dioxolanyl)-2-methyl (CAS 898778-85-3 vs. 898759-80-3) exhibit identical molecular weights but differ in reactivity and crystallinity due to substitution patterns .

- Electron-Withdrawing Groups : The trifluoromethyl (CF₃) and dichlorophenyl analogs (CAS 898759-31-4, ) show increased molecular weights and altered electronic properties, making them suitable for agrochemicals or materials requiring oxidative stability .

- Thiomethyl Substitution : Replacement of oxygen with sulfur (CAS 898779-12-9) significantly increases lipophilicity (logP ~3.5 estimated), enhancing membrane permeability in drug design .

Physicochemical Properties

- Solubility: The 1,3-dioxolane ring improves solubility in polar aprotic solvents (e.g., DMSO, acetone) compared to non-substituted benzophenones. Thiomethyl and CF₃ derivatives exhibit higher solubility in organic solvents like dichloromethane .

- Thermal Stability : Dimethyl-substituted analogs (e.g., CAS 898779-36-7) demonstrate higher melting points (~150–160°C estimated) due to steric hindrance and crystal packing efficiency .

生物活性

3-(1,3-Dioxolan-2-YL)benzophenone is a compound of interest due to its potential biological activities, including antimicrobial and anticancer properties. The presence of the dioxolane ring in its structure suggests possible interactions with various biological targets, making it a candidate for further research in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is C15H12O3. The compound features a benzophenone core linked to a 1,3-dioxolane moiety, which may contribute to its biological activity.

Synthesis

Several synthetic methods have been explored for the preparation of this compound. A typical synthesis involves the reaction of benzophenone with ethylene glycol in the presence of an acid catalyst under reflux conditions. This method allows for the formation of the dioxolane ring efficiently.

Antimicrobial Activity

Recent studies have shown that compounds containing the 1,3-dioxolane structure exhibit significant antimicrobial properties. For instance, derivatives similar to this compound have demonstrated effectiveness against various bacterial strains:

- Staphylococcus aureus

- Escherichia coli

- Candida albicans

Table 1 summarizes the Minimum Inhibitory Concentrations (MICs) of related compounds against these microbial strains:

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| This compound | 625-1250 | Staphylococcus aureus |

| Similar Dioxolane Derivative | 500 | Escherichia coli |

| Similar Dioxolane Derivative | 250 | Candida albicans |

Anticancer Activity

In addition to antimicrobial properties, compounds with a dioxolane structure have been investigated for their anticancer potential. A study reported that certain dioxolanes exhibited cytotoxic effects against cancer cell lines, suggesting that modifications to the dioxolane ring can enhance biological activity.

The mechanism by which this compound exerts its biological effects may involve:

- Inhibition of Enzymatic Activity : The compound may bind to specific enzymes or receptors, blocking their activity and disrupting cellular processes.

- Interference with Cell Membrane Integrity : Antimicrobial action might be mediated through disruption of microbial cell membranes.

Case Studies

- Antimicrobial Study : A series of dioxolane derivatives were evaluated for their antibacterial and antifungal activities. Results indicated that most compounds showed excellent antifungal activity against C. albicans and significant antibacterial activity against S. aureus and S. epidermidis .

- Cytotoxicity Assessment : In vitro studies on cancer cell lines revealed that certain derivatives of benzophenone with dioxolane substituents exhibited cytotoxicity comparable to known anticancer agents .

常见问题

Q. Q1. What are the common synthetic routes for 3-(1,3-Dioxolan-2-YL)benzophenone, and how do reaction conditions influence yield?

Methodological Answer:

- Friedel-Crafts Acylation : Reacting 3-bromobenzophenone with 1,3-dioxolane under acidic conditions (e.g., AlCl₃) achieves substitution at the aromatic ring. Yields (~60–70%) depend on stoichiometric ratios and reaction time .

- Protection/Deprotection Strategies : The dioxolane group acts as a ketone-protecting moiety. For example, methyl 3-(1,3-dioxolan-2-yl)benzoate (CAS 124038-36-4) is synthesized via nucleophilic substitution, requiring anhydrous conditions to avoid hydrolysis .

- Optimization : Use of polar aprotic solvents (e.g., DMF) enhances regioselectivity. Monitor reaction progress via TLC (Rf = 0.5 in hexane/EtOAc 7:3) .

Q. Q2. How can conflicting spectral data (e.g., NMR vs. X-ray) for this compound derivatives be resolved?

Methodological Answer:

- X-ray Crystallography : SHELX software (e.g., SHELXL-97) resolves ambiguities in bond lengths and angles. For example, the dioxolane ring’s puckering parameters (ΔC–C–O angles) may deviate from idealized values due to steric strain .

- DFT Calculations : Compare experimental NMR shifts (e.g., ¹³C at δ 110–115 ppm for dioxolane carbons) with Gaussian-optimized geometries to validate conformers .

- Case Study : A 2022 study found discrepancies in NOESY correlations for aryl-dioxolane derivatives, resolved by re-refining data with TWINABS for twinned crystals .

Biological Interactions

Q. Q3. What experimental designs are used to study this compound’s interaction with DNA?

Methodological Answer:

- Photochemical Crosslinking : Irradiate the compound (λ = 254 nm) with plasmid DNA. Use agarose gel electrophoresis to detect strand breaks or crosslinks (e.g., supercoiled → linear transition) .

- LC-MS/MS Analysis : Identify adducts (e.g., benzophenone-DNA conjugates) via precursor ion scanning (m/z 105 for benzoyl fragments) .

- Controls : Include antioxidants (e.g., ascorbate) to distinguish oxidative damage from direct binding .

Q. Q4. How can trace amounts of this compound be detected in wastewater?

Methodological Answer:

- Solid-Phase Extraction (SPE) : Use Oasis HLB cartridges (60 mg, 3 cc). Condition with methanol (2 mL) and elute with 2-propanol/NH₄OH. Achieves >90% recovery from 100 mL samples .

- LC-QTOF Parameters : Column: C18 (2.1 × 50 mm, 1.7 µm). Gradient: 5–95% MeOH in 15 min. Ionization: ESI+ (capillary voltage 3.5 kV) .

- Limitations : Matrix effects (e.g., humic acids) may suppress ionization. Use isotopically labeled BP-3-d₅ as an internal standard .

Stability and Degradation

Q. Q5. What conditions induce hydrolysis of the dioxolane ring, and how is this mitigated in storage?

Methodological Answer:

- Acidic Hydrolysis : 0.1 M HCl at 25°C cleaves the dioxolane group within 24 h (monitor via ¹H NMR loss of δ 5.1 ppm peak) .

- Stabilization : Store under argon at –20°C in amber vials. Add molecular sieves (3Å) to anhydrous solvents .

- Kinetic Studies : Pseudo-first-order rate constants (k = 1.2 × 10⁻⁴ s⁻¹) confirm pH-dependent degradation .

Advanced Crystallography

Q. Q6. How do SHELX refinement strategies address disorder in this compound crystals?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。